3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonylfluoride is a trifunctional building block used in chemical probe synthesis. It contains an aryl sulfonyl fluoride group, an alkyne tag, and a bromine synthetic handle . This compound is valuable in the field of chemical biology due to its ability to enable context-specific covalent modification of biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonylfluoride involves multiple steps. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.
Click Chemistry: The alkyne tag allows for click chemistry reactions, particularly with azides to form triazoles.
Sulfonyl Fluoride Reactions: The sulfonyl fluoride group can participate in SuFEx (Sulfur(VI) Fluoride Exchange) reactions.
Common Reagents and Conditions
Common reagents used in these reactions include azides for click chemistry, nucleophiles for substitution reactions, and various catalysts for facilitating these processes . Conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, click chemistry with azides yields triazoles, while substitution reactions yield various substituted derivatives .
Scientific Research Applications
3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonylfluoride is used in several scientific research applications:
Chemical Biology: It is used to create chemical probes for studying biological systems.
Medicinal Chemistry: The compound is used in the development of potential drug candidates by modifying biological targets.
Material Science: It is used in the synthesis of functional materials with specific properties.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonylfluoride involves its ability to covalently modify biological targets through SuFEx reactions . The alkyne tag allows for further functionalization via click chemistry, enabling the study of molecular interactions and pathways . The bromine handle provides a site for further synthetic modifications .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonylfluoride
- 4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonylfluoride
- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonylfluoride is unique due to its trifunctional nature, combining an aryl sulfonyl fluoride group, an alkyne tag, and a bromine handle . This combination allows for versatile applications in chemical biology, medicinal chemistry, and material science .
Properties
Molecular Formula |
C11H12BrFO2SSi |
---|---|
Molecular Weight |
335.27 g/mol |
IUPAC Name |
3-bromo-5-(2-trimethylsilylethynyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C11H12BrFO2SSi/c1-17(2,3)5-4-9-6-10(12)8-11(7-9)16(13,14)15/h6-8H,1-3H3 |
InChI Key |
CUUVPHAGWQDSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)Br)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.